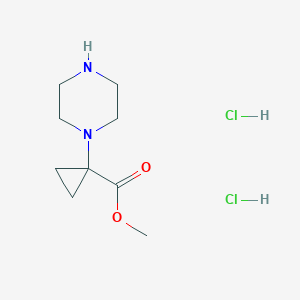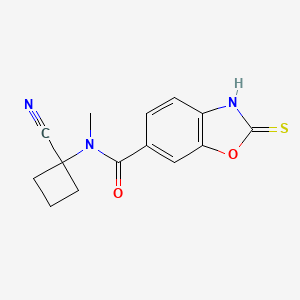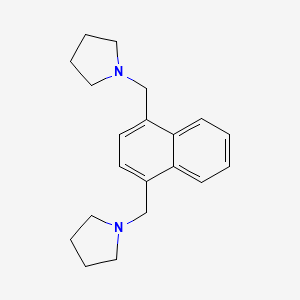
1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(pyrrolidin-1-ylmethyl)naphthalene is a useful research compound. Its molecular formula is C20H26N2 and its molecular weight is 294.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electropolymerization and Conducting Polymers
A series of bis(pyrrol-2-yl) arylenes, including derivatives similar in structure to 1,4-bis(pyrrolidin-1-ylmethyl)naphthalene, were synthesized and subjected to electropolymerization to produce conducting polymers. These polymers, owing to their low oxidation potentials, exhibit remarkable stability in their electrically conducting form, highlighting the potential of such structures in creating stable, conductive materials (Sotzing et al., 1996).
Fluorescent Sensors for Explosives Detection
Derivatives of this compound have been incorporated into the design of fluorescent sensors for selective detection of explosives like 2,4,6-trinitrophenol (TNP) in water. These sensors leverage the structural properties of naphthalene and pyridyl groups, showcasing the molecule's utility in environmental monitoring and security (Chakraborty & Mandal, 2018).
Proton Sponges and Hydrogen Bonding
The structural analysis of naphthalene derivatives, including those similar to this compound, has provided insights into their proton accepting properties and intramolecular hydrogen bonding. This research contributes to a deeper understanding of basicity and hydrogen bonding in organic compounds, which is crucial for developing more efficient catalytic and binding agents (Ozeryanskii et al., 2008).
Coordination Polymers and Luminescent Materials
The development of Cd(II) coordination polymers using expanded N,N′-heteroaromatic donor ligands, akin to this compound, illustrates the compound's relevance in creating materials with potential applications in luminescence and molecular electronics (Zahedi et al., 2017).
Biomimetic Electron Transfer
A green chromophore based on perylene and structurally related to this compound has shown properties similar to chlorophyll a, including in its ability to function in biomimetic electron donor-acceptor systems. This highlights the potential of such compounds in developing artificial photosynthetic systems and understanding natural light-harvesting mechanisms (Lukas et al., 2002).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have bioactive properties .
Action Environment
The introduction of electron-donating substituent to the central phenylene ring and the introduction of electron-withdrawing substituent to the end of the conjugated system can efficiently improve its solubility, give rise to red-shift of maximum absorption and emission wavelength .
Properties
IUPAC Name |
1-[[4-(pyrrolidin-1-ylmethyl)naphthalen-1-yl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-2-8-20-18(16-22-13-5-6-14-22)10-9-17(19(20)7-1)15-21-11-3-4-12-21/h1-2,7-10H,3-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKVXBJXTXGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C3=CC=CC=C23)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
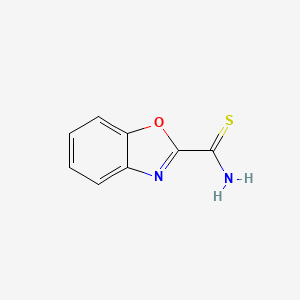
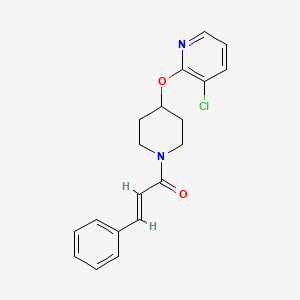

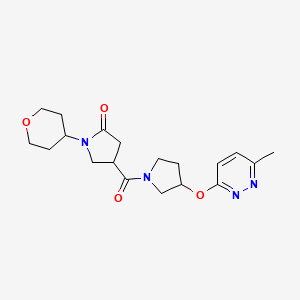

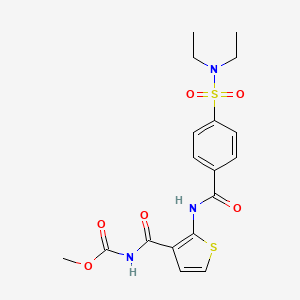
![[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane](/img/structure/B2456830.png)
![(E)-5-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2456832.png)
![3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)-2-butanone](/img/structure/B2456833.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/no-structure.png)
